Triethylsilanol

Catalog No.
S563633
CAS No.
597-52-4
M.F
C6H16OSi
M. Wt
132.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylsilanol

CAS Number

597-52-4

Product Name

Triethylsilanol

IUPAC Name

triethyl(hydroxy)silane

Molecular Formula

C6H16OSi

Molecular Weight

132.28 g/mol

InChI

InChI=1S/C6H16OSi/c1-4-8(7,5-2)6-3/h7H,4-6H2,1-3H3

InChI Key

WVMSIBFANXCZKT-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)O

Synonyms

triethylsilane, Triethylsilanol

Canonical SMILES

CC[Si](CC)(CC)O

Triethylsilanol is an organosilicon compound with the chemical formula C6H15OSi\text{C}_6\text{H}_{15}\text{OSi}. It consists of three ethyl groups attached to a silicon atom, along with a hydroxyl group. This compound appears as a colorless liquid and is known for its volatility and low viscosity. Triethylsilanol is structurally characterized by a tetrahedral geometry around the silicon atom, which is typical for silanol compounds. The presence of the hydroxyl group imparts weak acidic properties to triethylsilanol, with a pKa value reported around 11, making it less acidic than alcohols like tert-butanol (pKa 19) but comparable to orthosilicic acid .

Typical of silanol compounds:

  • Deprotonation: When treated with strong bases like sodium hydroxide, triethylsilanol can be deprotonated to form sodium triethylsiloxide. This reaction highlights its weak acidity .
  • Formation of Silyl Ethers: Triethylsilanol reacts with other silanol groups to form silyl ethers, which are important intermediates in organic synthesis .
  • Condensation Reactions: In the presence of water or under hydrolytic conditions, triethylsilanol can undergo condensation reactions leading to the formation of siloxanes, which are significant in silicone chemistry .

Triethylsilanol exhibits biological activity similar to that of other silanols. Research indicates that it possesses antimicrobial properties, making it potentially useful in applications requiring biocidal effects. Its ability to interact with biological membranes could also suggest roles in drug delivery systems or as an additive in pharmaceutical formulations .

Triethylsilanol can be synthesized through several methods:

  • Hydrolysis of Triethylchlorosilane: A common method involves the hydrolysis of triethylchlorosilane under controlled conditions to avoid excessive dimerization, leading to the desired silanol product .
  • Basic Hydrolysis of Siloxanes: Another approach involves the basic hydrolysis of siloxanes, such as hexamethyldisiloxane, which can yield triethylsilanol as a product .
  • Reduction Reactions: Triethylsilanol can also be produced through reduction reactions involving appropriate reducing agents and substrates containing carbonyl groups .

Triethylsilanol finds various applications across different fields:

  • Silane Coupling Agents: It is used as a coupling agent in polymer chemistry to enhance adhesion between organic and inorganic materials .
  • Surface Modifiers: Its ability to modify surfaces makes it valuable in coatings and sealants, improving hydrophobicity and durability .
  • Biocides: Due to its antimicrobial properties, triethylsilanol is explored for use in biocidal formulations and as a preservative in cosmetic products .

Research on the interaction of triethylsilanol with other compounds has revealed its role in catalyzing reactions involving silanes and alcohols. For example, it has been shown to facilitate the conversion of trimethylmethoxysilane into disiloxanes under specific conditions. This interaction emphasizes its utility as a catalyst in silane chemistry and underscores its importance in developing new materials and chemical processes .

Several compounds share structural similarities with triethylsilanol. Here are some notable examples:

CompoundStructureUnique Features
TrimethylsilanolC3H9OSi\text{C}_3\text{H}_9\text{OSi}More volatile; used widely in organic synthesis
TrimethoxysilaneC3H9O3Si\text{C}_3\text{H}_9\text{O}_3\text{Si}Reactivity with alcohols; forms siloxanes easily
HexamethyldisiloxaneC12H36O2Si2\text{C}_{12}\text{H}_{36}\text{O}_2\text{Si}_2Used primarily as a silicone fluid; high viscosity
PhenyltriethoxysilaneC11H16O3Si\text{C}_{11}\text{H}_{16}\text{O}_3\text{Si}Incorporates phenyl groups; enhances thermal stability

Triethylsilanol's unique combination of properties—such as its moderate acidity, ability to form silyl ethers, and antimicrobial activity—distinguishes it from these similar compounds. Its applications in both industrial and biological contexts highlight its versatility within organosilicon chemistry.

Boiling Point

154.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

597-52-4

Wikipedia

Triethylsilanol

General Manufacturing Information

Silanol, 1,1,1-triethyl-: ACTIVE

Dates

Modify: 2023-08-15

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